

# Application Note: Noxiustoxin for Studying Neurotransmitter Release from Synaptosomes

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## Compound of Interest

Compound Name: Noxiustoxin

Cat. No.: B3029997

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Audience: Researchers, scientists, and drug development professionals.

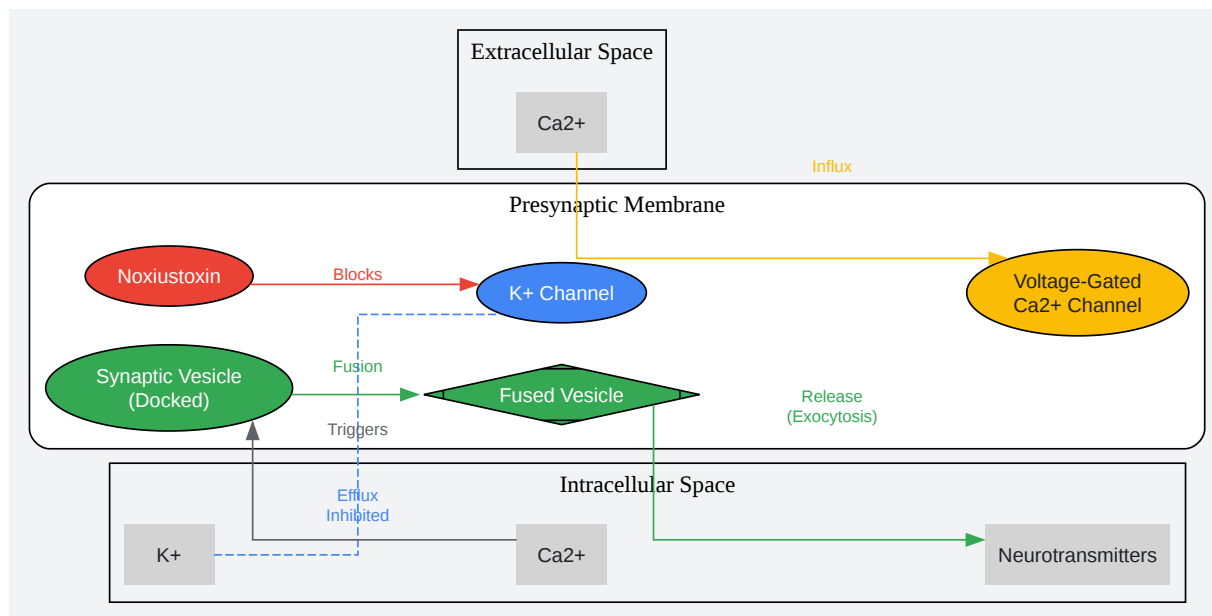
## Introduction

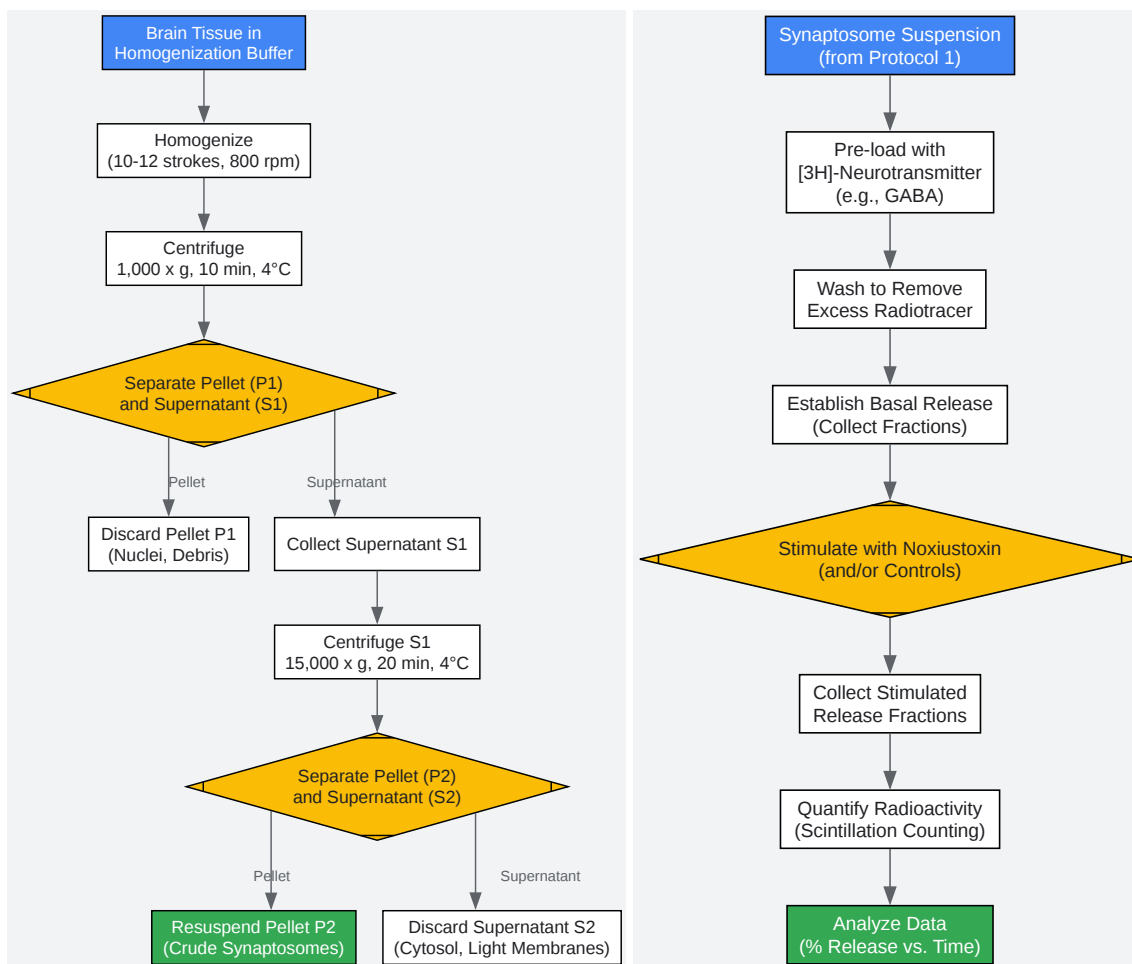
**Noxiustoxin** (NTX) is a 39-amino acid peptide neurotoxin originally purified from the venom of the Mexican scorpion *Centruroides noxius*.<sup>[1][2]</sup> It is a potent blocker of various voltage-dependent and calcium-activated potassium ( $K^+$ ) channels.<sup>[2][3]</sup> This property makes **Noxiustoxin** a valuable pharmacological tool for investigating the mechanisms of neurotransmitter release. By inhibiting  $K^+$  efflux, NTX induces membrane depolarization in nerve terminals, leading to the opening of voltage-gated calcium ( $Ca^{2+}$ ) channels and subsequent  $Ca^{2+}$ -dependent exocytosis of neurotransmitters.<sup>[1]</sup> This application note provides detailed protocols for using **Noxiustoxin** to study neurotransmitter release from isolated nerve terminals (synaptosomes) and summarizes key quantitative data regarding its activity.

## Mechanism of Action

**Noxiustoxin** exerts its effect by binding to the outer vestibule of  $K^+$  channels, physically occluding the ion conduction pathway.<sup>[2]</sup> In the presynaptic terminal, the blockade of  $K^+$  channels by NTX prevents the repolarization of the membrane following an action potential or baseline activity. This sustained depolarization leads to the prolonged activation of voltage-gated  $Ca^{2+}$  channels. The resulting influx of extracellular  $Ca^{2+}$  is the critical trigger that couples the stimulus to the fusion of synaptic vesicles with the presynaptic membrane, culminating in the release of neurotransmitters into the synaptic cleft.<sup>[1]</sup> Studies have shown that the

neurotransmitter release induced by NTX is dependent on external  $\text{Ca}^{2+}$  but is not blocked by the sodium channel blocker tetrodotoxin (TTX), indicating its direct action on  $\text{K}^{+}$  channels.[1]





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## References

- 1. Noxiustoxin, a short-chain toxin from the Mexican scorpion *Centruroides noxius*, induces transmitter release by blocking K<sup>+</sup> permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noxiustoxin - Wikipedia [en.wikipedia.org]
- 3. Use of toxins to study potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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